15-Fold Greater Microtubule Assembly Inhibition Potency of Carbendazim Versus Its Parent Pro-Fungicide Benomyl
In a direct head-to-head comparison using a testicular microtubule assembly assay, carbendazim (CBZ) demonstrated an IC50 of 5 µM, whereas benomyl (BNL) required a 15-fold higher concentration of 75 µM to achieve equivalent inhibition . This study further demonstrated that benomyl's effect on microtubule assembly could be largely accounted for by its conversion to carbendazim, establishing carbendazim as the direct-acting microtubule disruptor while benomyl functions as a pro-fungicide/metabolic precursor .
| Evidence Dimension | Inhibition of testicular microtubule assembly (IC50) |
|---|---|
| Target Compound Data | IC50 = 5 µM (carbendazim) |
| Comparator Or Baseline | Benomyl: IC50 = 75 µM |
| Quantified Difference | 15-fold greater potency (carbendazim vs. benomyl) |
| Conditions | In vitro testicular microtubule assembly assay; rat tissue; equivalent molar concentrations compared |
Why This Matters
For researchers studying tubulin-targeting agents or evaluating reproductive toxicology, carbendazim provides direct, immediate microtubule disruption without the confounding variable of metabolic activation required by benomyl, enabling cleaner mechanistic interpretation.
- [1] Lim, J., & Miller, M.G. (1997). The role of the benomyl metabolite carbendazim in benomyl-induced testicular toxicity. Toxicology and Applied Pharmacology, 142(2), 401–410. View Source
